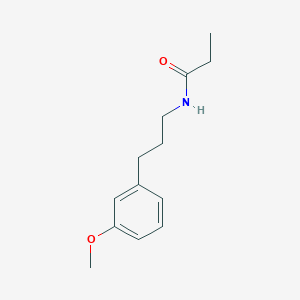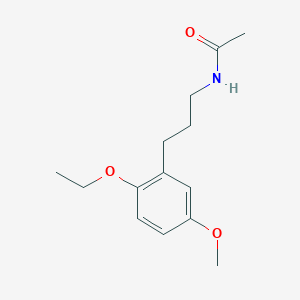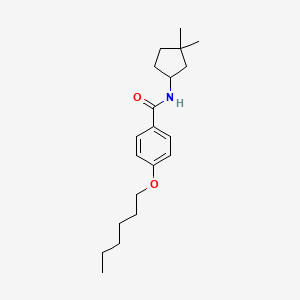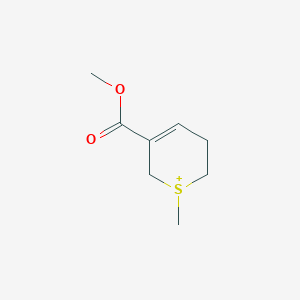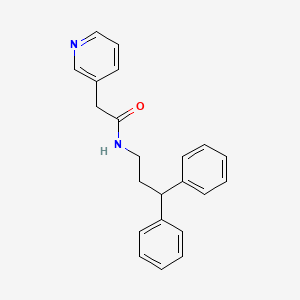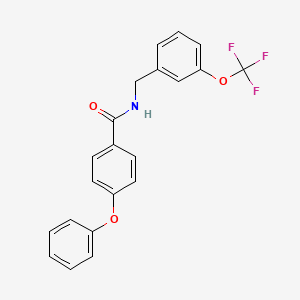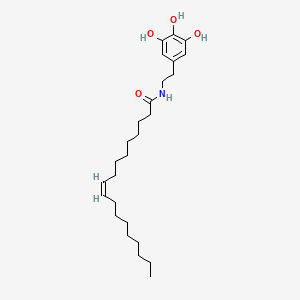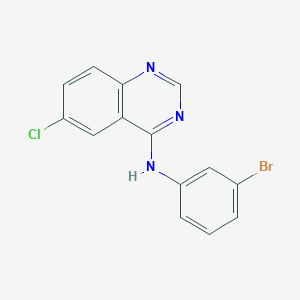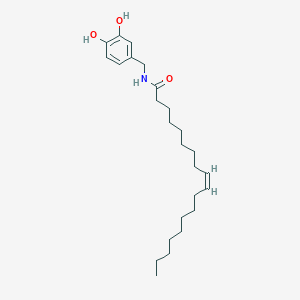
N-(3,4-dihydroxybenzyl)oleamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-(3,4-dihydroxybenzyl)oleamide: is a compound that belongs to the class of catechol derivatives It is synthesized by combining a catechol moiety with an oleamide structure
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of N-(3,4-dihydroxybenzyl)oleamide typically involves the reaction of 3,4-dihydroxybenzylamine with oleic acid or its derivatives. One common method is to use a condensation reaction where the amine group of 3,4-dihydroxybenzylamine reacts with the carboxylic acid group of oleic acid, forming an amide bond . This reaction can be catalyzed by agents such as dicyclohexylcarbodiimide (DCC) and 4-dimethylaminopyridine (DMAP) under mild conditions .
Industrial Production Methods: While specific industrial production methods for this compound are not well-documented, the general approach would involve large-scale synthesis using the aforementioned condensation reaction. Optimization of reaction conditions, such as temperature, solvent, and catalyst concentration, would be crucial for efficient production.
Chemical Reactions Analysis
Types of Reactions: N-(3,4-dihydroxybenzyl)oleamide can undergo various chemical reactions, including:
Oxidation: The catechol moiety can be oxidized to form quinones.
Reduction: The amide bond can be reduced to form the corresponding amine and alcohol.
Substitution: The hydroxyl groups on the catechol ring can participate in electrophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Reagents such as potassium permanganate (KMnO4) or hydrogen peroxide (H2O2) can be used for oxidation reactions.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly used.
Substitution: Electrophilic substitution reactions can be carried out using reagents like bromine (Br2) or nitric acid (HNO3).
Major Products:
Oxidation: Quinones and other oxidized derivatives.
Reduction: Corresponding amines and alcohols.
Substitution: Halogenated or nitrated derivatives of the catechol ring.
Scientific Research Applications
Chemistry: N-(3,4-dihydroxybenzyl)oleamide has been studied for its potential use as a precursor in the synthesis of other complex molecules. Its catechol moiety makes it a valuable building block for various organic reactions .
Biology: In biological research, this compound has shown promise in studies related to its antioxidant properties. The catechol structure is known for its ability to scavenge free radicals, making it a potential candidate for developing antioxidant therapies .
Medicine: Research has indicated that this compound may have potential anticancer properties. Studies have explored its use in formulations aimed at preventing colorectal cancer .
Industry: In the industrial sector, this compound has been investigated for its use in coatings and lacquers. Its ability to form hard, durable films makes it suitable for protective coatings .
Mechanism of Action
The mechanism of action of N-(3,4-dihydroxybenzyl)oleamide is primarily attributed to its catechol moiety. The compound can interact with various molecular targets, including enzymes and receptors. For instance, it has been shown to inhibit fatty acid amide hydrolase (FAAH), an enzyme involved in the degradation of endocannabinoids . This inhibition can modulate the release of neurotransmitters, providing potential neuroprotective and anti-inflammatory effects .
Comparison with Similar Compounds
N-(3,4-dihydroxybenzyl)linoleamide: Similar in structure but contains a linoleic acid moiety instead of oleic acid.
N-3-methoxybenzyl-linoleamide: Another related compound with a methoxy group on the benzyl ring.
Uniqueness: N-(3,4-dihydroxybenzyl)oleamide stands out due to its specific combination of the catechol moiety and oleamide structure. This unique combination imparts distinct chemical and biological properties, making it a versatile compound for various applications .
Properties
Molecular Formula |
C25H41NO3 |
|---|---|
Molecular Weight |
403.6 g/mol |
IUPAC Name |
(Z)-N-[(3,4-dihydroxyphenyl)methyl]octadec-9-enamide |
InChI |
InChI=1S/C25H41NO3/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-16-17-25(29)26-21-22-18-19-23(27)24(28)20-22/h9-10,18-20,27-28H,2-8,11-17,21H2,1H3,(H,26,29)/b10-9- |
InChI Key |
DMFNZWDAFAVBIA-KTKRTIGZSA-N |
Isomeric SMILES |
CCCCCCCC/C=C\CCCCCCCC(=O)NCC1=CC(=C(C=C1)O)O |
Canonical SMILES |
CCCCCCCCC=CCCCCCCCC(=O)NCC1=CC(=C(C=C1)O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



